AS2863619 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

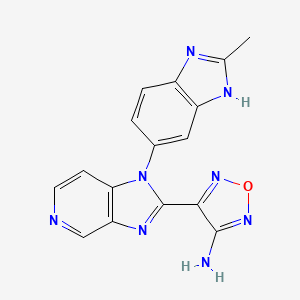

IUPAC Name |

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORKHRHPVSWORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS2863619 Free Base: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule that has garnered significant interest for its immunomodulatory properties. It has been identified as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides an in-depth exploration of the core mechanism of action of AS2863619, focusing on its role as a Foxp3 inducer and its implications for the treatment of various immunological diseases. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this compound.

Core Mechanism of Action: Inhibition of CDK8/19 and Induction of Foxp3

The primary mechanism of action of AS2863619 lies in its potent and selective inhibition of CDK8 and CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] By inhibiting CDK8/19, AS2863619 sets in motion a signaling cascade that ultimately leads to the induction of Forkhead box P3 (Foxp3), a master transcription factor for regulatory T cells (Tregs).[5]

This induction of Foxp3 is significant because it enables the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into immunosuppressive Foxp3+ Tregs. This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a canonical inducer of Tregs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AS2863619, providing a clear comparison of its potency against its primary targets and its efficacy in inducing Foxp3 expression.

| Parameter | Target/Effect | Value | Species | Cell Type/System | Reference |

| IC₅₀ | CDK8 | 0.61 nM | - | Recombinant Kinase Assay | |

| IC₅₀ | CDK19 | 4.28 nM | - | Recombinant Kinase Assay | |

| IC₅₀ | GSK-3β | 63.06 nM | - | Recombinant Kinase Assay | |

| EC₅₀ | Foxp3 Induction | 32.5 nM | Mouse | Tconv cells |

Signaling Pathway

The inhibition of CDK8/19 by AS2863619 directly impacts the phosphorylation status and activity of the Signal Transducer and Activator of Transcription 5 (STAT5). In the absence of AS2863619, activated CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which leads to its inactivation and hinders Foxp3 expression.

AS2863619 blocks this inhibitory serine phosphorylation, leading to enhanced tyrosine phosphorylation in the C-terminal domain of STAT5. This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0 and to a lesser extent the promoter and CNS2 regions, thereby driving Foxp3 expression. This, in turn, promotes the differentiation of Tconv cells into functional Tregs.

Caption: AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

Experimental Protocols

In Vitro Foxp3 Induction Assay

This protocol outlines the general steps for assessing the Foxp3-inducing activity of AS2863619 in mouse Tconv cells.

1. Cell Isolation:

-

Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Stimulation:

-

Culture the isolated Tconv cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

-

Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibodies (e.g., plate-bound or bead-conjugated) to mimic TCR activation.

-

Add recombinant human IL-2 to the culture medium.

3. Compound Treatment:

-

Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

-

Add AS2863619 to the cell cultures at various concentrations to determine a dose-response curve. Include a vehicle control (DMSO alone).

4. Incubation:

-

Incubate the cells for a defined period, typically 3-4 days, at 37°C in a humidified incubator with 5% CO₂.

5. Flow Cytometry Analysis:

-

Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set and fluorescently labeled antibodies.

-

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.

Caption: Workflow for in vitro assessment of AS2863619-mediated Foxp3 induction.

Kinase Inhibition Assay

This protocol provides a general outline for determining the IC₅₀ of AS2863619 against CDK8 and CDK19.

1. Reagents:

-

Recombinant human CDK8/CycC and CDK19/CycC enzymes.

-

A suitable kinase substrate (e.g., a peptide with a phosphorylation site).

-

ATP (adenosine triphosphate).

-

AS2863619 in a serial dilution.

-

Kinase assay buffer.

-

A detection reagent that measures kinase activity (e.g., based on ATP consumption or phosphospecific antibodies).

2. Assay Procedure:

-

In a microplate, combine the recombinant kinase, the substrate, and the kinase assay buffer.

-

Add AS2863619 at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add the detection reagent.

3. Data Analysis:

-

Measure the signal (e.g., luminescence, fluorescence) which is proportional to the remaining kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of AS2863619. Oral administration of AS2863619 has been shown to induce Foxp3 in antigen-specific T cells in mouse models. This has translated to efficacy in models of immunological diseases, such as skin contact hypersensitivity and experimental autoimmune encephalomyelitis, where treatment with AS2863619 led to an increase in Treg cells and a reduction in inflammatory responses.

Conclusion

AS2863619 represents a promising therapeutic agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit CDK8 and CDK19, thereby promoting the conversion of conventional T cells into regulatory T cells through the STAT5-Foxp3 axis, offers a novel approach for the treatment of a range of autoimmune and inflammatory disorders. The detailed understanding of its molecular interactions and signaling pathways provides a solid foundation for its continued development and clinical translation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AS2863619: A Dual CDK8/CDK19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This small molecule has garnered significant interest for its immunomodulatory properties, specifically its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells (Tconv) into regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of AS2863619, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Introduction

Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are components of the Mediator complex, a crucial transcriptional co-regulator. Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 play a pivotal role in signal-dependent gene expression. Their aberrant activity has been implicated in various diseases, including cancer and inflammatory disorders. AS2863619 has emerged as a selective inhibitor of both CDK8 and CDK19, offering a novel therapeutic strategy for diseases driven by immune dysregulation.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to the enhanced activation of Signal Transducer and Activator of Transcription 5 (STAT5). Specifically, AS2863619 treatment suppresses the serine phosphorylation of STAT5, which in turn promotes its tyrosine phosphorylation and nuclear retention. Activated STAT5 then binds to the promoter and enhancer regions of the FOXP3 gene, a master regulator of Treg cell development and function. The resulting upregulation of Foxp3 expression drives the conversion of conventional T cells, including naïve, effector, and memory T cells, into functional regulatory T cells. This process is independent of TGF-β, a cytokine commonly used to induce Tregs in vitro.[1]

Caption: Mechanism of action of AS2863619.

Quantitative Data Summary

The following tables summarize the key quantitative data for AS2863619 based on available preclinical studies.

Table 1: In Vitro Potency of AS2863619

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Cell-free kinase assay | 0.61 | [2][3][4] |

| CDK19 | Cell-free kinase assay | 4.28 | [2] |

Table 2: In Vitro Efficacy of AS2863619

| Effect | Cell Type | EC50 (nM) | Reference |

| Foxp3 Induction | Conventional T cells (Tconv) | 32.5 |

Table 3: In Vivo Efficacy of AS2863619

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse Model of Skin Contact Hypersensitivity | 30 mg/kg, oral administration, daily for 2 weeks | Dampened secondary response, reduced infiltration of inflammatory cells, decreased IFN-γ+ cells. | |

| DO11.10 TCR Transgenic Mice | 30 mg/kg, oral administration | Generated antigen-specific Foxp3+ T cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of AS2863619.

In Vitro Foxp3 Induction in T cells

This protocol describes how to assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

Materials:

-

Murine or human CD4+ or CD8+ conventional T cells (Tconv)

-

AS2863619

-

Anti-CD3/CD28 antibody-coated beads

-

Recombinant human or murine IL-2

-

FACS buffer (PBS with 2% FBS)

-

Foxp3 Staining Buffer Set (e.g., from eBioscience)

-

Fluorochrome-conjugated antibodies against CD4, CD8, and Foxp3

Procedure:

-

Isolate naïve CD4+ or CD8+ Tconv cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Plate the isolated T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Prepare a stock solution of AS2863619 in DMSO and create a serial dilution in complete RPMI medium.

-

Add AS2863619 to the cells at the desired final concentrations (e.g., 1 µM). Include a vehicle control (DMSO).

-

Stimulate the T cells with anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.

-

Add recombinant IL-2 to the culture at a final concentration of 100 U/mL.

-

Incubate the cells for 22-72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Perform surface staining for CD4 or CD8.

-

Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.

-

Perform intracellular staining for Foxp3.

-

Analyze the percentage of Foxp3-expressing cells within the CD4+ or CD8+ T cell population by flow cytometry.

Western Blot for STAT5 Phosphorylation

This protocol details the detection of changes in STAT5 phosphorylation in response to AS2863619 treatment.

Materials:

-

Mouse CD4+ T cells

-

AS2863619 (1 µM)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

-

HRP-conjugated goat anti-rabbit secondary antibody

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Culture mouse CD4+ T cells as described in the Foxp3 induction protocol.

-

Treat the cells with 1 µM AS2863619 or vehicle (DMSO) for 22 hours.

-

Harvest and lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

-

Quantify the band intensities to determine the relative change in STAT5 phosphorylation.

Mouse Model of Skin Contact Hypersensitivity

This protocol outlines an in vivo model to assess the efficacy of AS2863619 in a T-cell-mediated inflammatory response.

Materials:

-

BALB/c mice

-

AS2863619 (30 mg/kg)

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1) as a vehicle for DNFB

-

Vehicle for oral administration of AS2863619 (e.g., 0.5% methylcellulose)

Procedure:

-

Sensitization Phase: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

-

Treatment: Begin daily oral administration of 30 mg/kg AS2863619 or vehicle, starting from the day of sensitization and continuing for 14 days.

-

Elicitation Phase: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of one ear. Apply the vehicle to the contralateral ear as a control.

-

Measurement: Measure the ear thickness of both ears using a digital micrometer before the challenge and at 24, 48, and 72 hours post-challenge. The change in ear thickness is an indicator of the inflammatory response.

-

Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis to assess the infiltration of inflammatory cells.

-

Flow Cytometry of Draining Lymph Nodes: Isolate cells from the draining lymph nodes to analyze the frequency of IFN-γ+ T cells and Foxp3+ Treg cells by flow cytometry.

Visualizations

Caption: Experimental workflows for in vitro and in vivo studies.

Conclusion

AS2863619 is a promising dual CDK8/CDK19 inhibitor with a unique mechanism of action that promotes the generation of regulatory T cells. The data presented in this guide demonstrate its potency and efficacy in preclinical models of immune modulation. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of AS2863619 and other modulators of the CDK8/CDK19-STAT5-Foxp3 signaling axis. Further studies are warranted to explore the full clinical utility of this compound in treating a range of immunological diseases.

References

AS2863619 and Foxp3 Expression Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This technical guide provides an in-depth overview of the mechanism by which AS2863619 induces the expression of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, AS2863619 modulates the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), leading to enhanced Foxp3 expression and the conversion of conventional T cells into Foxp3+ Tregs. This guide details the underlying signaling pathways, provides a compilation of quantitative data, and outlines key experimental protocols for studying the effects of AS2863619.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The transcription factor Foxp3 is essential for the development and function of Tregs. Consequently, identifying compounds that can induce Foxp3 expression is a promising therapeutic strategy for various immunological disorders. AS2863619 has emerged as a key molecule in this area, demonstrating the ability to convert naïve and effector/memory T cells into Foxp3+ Tregs.[1] This induction is notably independent of TGF-β, a cytokine commonly used to generate Tregs in vitro, but is dependent on IL-2 signaling.[1][2][3]

Mechanism of Action: The CDK8/19-STAT5 Axis

AS2863619 exerts its function by inhibiting the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which regulates transcription. In the context of T cells, CDK8/19 has been shown to negatively regulate the activity of STAT5.

The proposed mechanism of action is as follows:

-

TCR Signaling and CDK8/19 Activation: T-cell receptor (TCR) signaling leads to the induction of CDK8 and its paralog, CDK19.

-

CDK8/19-mediated STAT5 Inhibition: Activated CDK8/19 phosphorylates STAT5 on a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is an inhibitory mark that hinders the subsequent activating tyrosine phosphorylation of STAT5.

-

AS2863619 Inhibition of CDK8/19: AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.

-

Enhanced STAT5 Tyrosine Phosphorylation: By preventing the inhibitory serine phosphorylation, AS2863619 treatment leads to a sustained and enhanced phosphorylation of STAT5 at a C-terminal tyrosine residue. This tyrosine phosphorylation is the key activating signal for STAT5.

-

STAT5-mediated Foxp3 Gene Induction: Activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions within the Foxp3 locus. Chromatin immunoprecipitation sequencing (ChIP-seq) data have revealed that STAT5 primarily binds to the conserved non-coding sequence 0 (CNS0) region, and to a lesser extent, the promoter and CNS2 region of the Foxp3 gene.

-

Induction of Treg-associated Genes: The binding of activated STAT5 to the Foxp3 locus induces the transcription of Foxp3 and other genes critical for Treg function, such as Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This pathway highlights a novel approach to induce a Treg phenotype by targeting the intracellular signaling cascades that regulate Foxp3 expression.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Kinase Inhibitory Activity of AS2863619

| Target | IC50 (nM) |

| CDK8 | 0.61 |

| CDK19 | 4.28 |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

| Treatment | STAT5 Serine Phosphorylation (PSP motif) | STAT5 Tyrosine Phosphorylation (C-terminal) |

| AS2863619 (1 µM, 22 hours) | ~40% of control | ~160% of control |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AS2863619.

In Vitro T Cell Differentiation and Foxp3 Induction Assay

Objective: To assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

Materials:

-

AS2863619

-

Mouse splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T cell isolation kit (negative selection)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human or mouse IL-2

-

Complete RPMI-1640 medium

-

Flow cytometry staining buffers

-

Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

Protocol:

-

Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Seed the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and recombinant IL-2 (e.g., 20 U/mL) to the cell suspension.

-

Add AS2863619 at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and proceed with flow cytometry analysis for Foxp3 expression.

Flow Cytometry for Foxp3 Staining

Objective: To quantify the percentage of Foxp3+ cells following treatment with AS2863619.

Protocol:

-

Harvest the cultured T cells and wash them with FACS buffer (PBS with 2% FBS).

-

Perform cell surface staining with fluorochrome-conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's protocol. This typically involves a 30-60 minute incubation in a fixation/permeabilization buffer at room temperature.

-

Wash the cells with the provided permeabilization buffer.

-

Stain with a fluorochrome-conjugated anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD4+ population and then determining the percentage of Foxp3+ cells.

Western Blot for STAT5 Phosphorylation

Objective: To determine the effect of AS2863619 on the phosphorylation of STAT5 at serine and tyrosine residues.

Protocol:

-

Culture CD4+ T cells with or without AS2863619 as described in the in vitro differentiation assay for a specified time (e.g., 22 hours).

-

Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Serine), phospho-STAT5 (Tyrosine), and total STAT5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated STAT5 signals to the total STAT5 signal.

Chromatin Immunoprecipitation (ChIP) for STAT5 Binding to the Foxp3 Locus

Objective: To determine if AS2863619 treatment enhances the binding of STAT5 to the regulatory regions of the Foxp3 gene.

Protocol:

-

Culture CD4+ T cells with AS2863619 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an anti-STAT5 antibody or an IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA regions (e.g., Foxp3 promoter, CNS0, CNS2) by qPCR or ChIP-seq.

Visualizations

Signaling Pathway of AS2863619-mediated Foxp3 Induction

Caption: AS2863619 inhibits CDK8/19, promoting STAT5 tyrosine phosphorylation and Foxp3 gene expression.

Experimental Workflow for In Vitro Foxp3 Induction

Caption: Workflow for assessing AS2863619-mediated Foxp3 induction in vitro.

Conclusion

AS2863619 represents a significant advancement in the field of immunology, offering a novel, TGF-β-independent mechanism for the induction of Foxp3 expression and the generation of regulatory T cells. By targeting the CDK8/19-STAT5 signaling axis, AS2863619 provides a powerful tool for researchers studying Treg biology and a promising therapeutic candidate for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals working to further elucidate and harness the immunomodulatory potential of CDK8/19 inhibition.

References

The Role of AS2863619 in T Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This document provides a comprehensive technical overview of the role of AS2863619 in T cell differentiation. The primary function of AS2863619 in this context is the induction of the transcription factor Foxp3, which drives the conversion of conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ subsets, into functional Foxp3+ regulatory T cells (Tregs). This induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) signaling but notably occurs independently of Transforming Growth Factor-beta (TGF-β). The mechanism of action involves the modulation of the STAT5 signaling pathway. By inhibiting CDK8/19, AS2863619 prevents the inactivating serine phosphorylation of STAT5, thereby promoting its activation through tyrosine phosphorylation and subsequent binding to the Foxp3 gene locus. This targeted activity makes AS2863619 a significant tool for research into immune tolerance and a potential therapeutic agent for autoimmune and inflammatory diseases.

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is the master regulator of Treg development and function. Consequently, identifying compounds that can induce or expand the Treg population is of significant interest for therapeutic applications. AS2863619 has emerged as a key compound in this area, capable of converting antigen-specific effector T cells into Tregs. This guide details the molecular mechanism, quantitative effects, and experimental protocols associated with the use of AS2863619 in T cell differentiation studies.

Mechanism of Action

AS2863619 exerts its effects on T cell differentiation by targeting the CDK8/19-STAT5-Foxp3 signaling axis. In conventional T cells, TCR and IL-2 signaling lead to the activation of STAT5, a critical transcription factor for Foxp3 expression. However, this signaling also induces CDK8 and CDK19, which act as negative regulators. CDK8/19 phosphorylate STAT5 on a serine residue within its PSP (Pro-Ser-Pro) motif, which inactivates STAT5 and hinders Foxp3 expression.[1][2]

AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.[2] This inhibition prevents the serine phosphorylation of STAT5, leading to a sustained state of active, tyrosine-phosphorylated STAT5.[2] Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0, to induce transcription.[1] This results in the de novo expression of Foxp3 and the acquisition of a Treg phenotype and suppressive function.

Signaling Pathway Diagram

References

The AS2863619 Signaling Pathway: A Technical Guide to Converting T Cells into Regulatory Phenotypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. In T cells, this inhibition triggers a signaling cascade that promotes the differentiation of conventional T cells (Tconv) into functional regulatory T cells (Tregs). This process is of significant interest for therapeutic applications in autoimmune diseases, transplant rejection, and other inflammatory conditions. This technical guide provides an in-depth overview of the AS2863619 signaling pathway, detailed experimental protocols for its study, and a summary of key quantitative data.

The Core Signaling Pathway of AS2863619 in T Cells

AS2863619 exerts its effects on T cells by modulating the delicate balance of signaling pathways that control their differentiation. The primary mechanism involves the inhibition of CDK8 and CDK19, which are negative regulators of the transcription factor STAT5.

Upon T cell receptor (TCR) activation, both CDK8 and CDK19 are activated and phosphorylate STAT5 on a serine residue within the PSP (pro-ser-pro) motif.[1] This serine phosphorylation is an inhibitory signal that counteracts the activating tyrosine phosphorylation of STAT5 induced by cytokines such as Interleukin-2 (IL-2).[1]

By inhibiting CDK8/19, AS2863619 prevents the inhibitory serine phosphorylation of STAT5.[1] This leads to a sustained state of active, tyrosine-phosphorylated STAT5.[1][2] Activated STAT5 then translocates to the nucleus and binds to conserved noncoding sequences (CNS) in the Foxp3 gene locus, particularly CNS0 and to a lesser extent the promoter and CNS2 regions. This binding initiates the transcription of Foxp3, the master transcription factor for Tregs, and other Treg-associated genes, ultimately driving the conversion of conventional T cells into a Treg phenotype. This induction of Foxp3 by AS2863619 is dependent on IL-2 signaling but notably independent of TGF-β, a cytokine traditionally used to induce Tregs in vitro.

Signaling Pathway Diagram

References

In-Depth Technical Guide: AS2863619 for the Conversion of T Cells into Regulatory T Cells (Tregs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This compound has emerged as a valuable research tool for the generation of induced regulatory T cells (Tregs) from conventional T cells (Tconvs). By targeting the CDK8/19 complex, AS2863619 modulates the STAT5 signaling pathway, a critical axis in Treg differentiation, leading to the robust induction of the master Treg transcription factor, Foxp3. This conversion occurs independently of the conventional requirement for TGF-β, offering a novel and efficient method for producing Tregs for research and potential therapeutic applications. This guide provides a comprehensive overview of the mechanism of action of AS2863619, detailed experimental protocols for the in vitro conversion of T cells to Tregs, a summary of key quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. The transcription factor Foxp3 is a lineage-defining marker for Tregs and is essential for their suppressive function. While Tregs can be isolated from peripheral blood, their low frequency presents a challenge for their therapeutic use. Consequently, significant research has focused on developing methods to induce the conversion of conventional T cells into Tregs.

AS2863619 has been identified as a novel molecule capable of converting naïve and effector/memory antigen-specific CD4+ and CD8+ T cells into Foxp3+ Tregs in vitro.[1] This process is dependent on Interleukin-2 (IL-2) but, notably, does not require the presence of TGF-β, a cytokine traditionally used for in vitro Treg induction.[1] The resulting AS2863619-induced Tregs exhibit characteristics similar to those of TGF-β-induced Tregs but possess the advantageous feature of not being negatively regulated by inflammatory cytokines such as IL-12 and IL-6.[1]

Mechanism of Action

AS2863619 functions as a potent inhibitor of the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which plays a pivotal role in regulating gene transcription. In the context of T cell differentiation, CDK8 and CDK19 act as negative regulators of Foxp3 expression.

The core mechanism of AS2863619-mediated Treg conversion involves the modulation of the STAT5 signaling pathway:

-

Inhibition of CDK8/19: AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.

-

Activation of STAT5: In activated T cells, the T cell receptor (TCR) signaling pathway induces the phosphorylation and activation of STAT5 in response to IL-2. CDK8/19 normally counteracts this by phosphorylating STAT5 at a serine residue within the PSP (pro-ser-pro) motif, which leads to its inactivation and hinders Foxp3 expression.[1] By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation of STAT5.

-

Enhanced STAT5 Signaling: The inhibition of CDK8/19 leads to sustained tyrosine phosphorylation of STAT5 in its C-terminal domain, maintaining it in an active state.

-

Foxp3 Gene Expression: Activated STAT5 translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser extent, the promoter and CNS2 region. This binding initiates the transcription of Foxp3, leading to the expression of the Foxp3 protein and the differentiation of the T cell into a Treg.

Furthermore, AS2863619-induced STAT5 activation also enhances the expression of other genes crucial for Treg function, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

| Target | IC₅₀ (nM) |

| CDK8 | 0.61 |

| CDK19 | 4.28 |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

| Treatment Condition | Analyte | Effect | Reference |

| AS2863619 (1 µM; 22 hours) | Serine phosphorylation of STAT5 (PSP motif) | Suppression to ~40% of control | |

| AS2863619 (1 µM; 22 hours) | Tyrosine phosphorylation of STAT5 (C-terminal domain) | Enhancement to ~160% of control |

Table 3: In Vivo Efficacy of AS2863619 in a Mouse Model of Skin Contact Hypersensitivity

| Treatment | Dosage and Administration | Outcome | Reference |

| AS2863619 | 30 mg/kg; oral administration; daily for 2 weeks | Dampened secondary response, milder inflammatory cell infiltration, decreased IFN-γ+ cells |

Experimental Protocols

In Vitro Conversion of Mouse T Cells to Tregs

This protocol is based on methodologies that utilize TCR stimulation in the presence of IL-2 and a CDK8/19 inhibitor.

Materials:

-

Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)

-

Anti-CD3ε antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Recombinant mouse IL-2

-

AS2863619 (dissolved in DMSO)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

-

96-well round-bottom culture plates

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-CD3ε antibody at a concentration of 1-10 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Seeding: Seed naïve CD4+ T cells at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 200 µL of complete RPMI-1640 medium.

-

Stimulation and Treatment: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL. Add recombinant mouse IL-2 to a final concentration of 10-100 U/mL. Add AS2863619 to the desired final concentration (a dose-response ranging from 0.1 to 1 µM is recommended for initial experiments). Ensure the final DMSO concentration does not exceed 0.1%.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

-

Analysis: After the incubation period, harvest the cells and analyze the expression of Foxp3 and other Treg markers (e.g., CD25, GITR, CTLA-4) by flow cytometry.

Flow Cytometry Analysis of Induced Tregs

Materials:

-

Harvested cells from the in vitro conversion assay

-

FACS buffer (PBS with 2% FBS)

-

Fixable Viability Dye

-

Fluorochrome-conjugated antibodies against:

-

Surface markers: CD4, CD25

-

Intracellular marker: Foxp3

-

-

Foxp3/Transcription Factor Staining Buffer Set

-

Flow cytometer

Protocol:

-

Surface Staining: Resuspend cells in FACS buffer and stain with the fixable viability dye and antibodies against surface markers (CD4, CD25) for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: Resuspend the cells in the Foxp3 Fixation/Permeabilization buffer and incubate for 30-60 minutes at room temperature in the dark.

-

Wash: Wash the cells with the Permeabilization Buffer.

-

Intracellular Staining: Resuspend the cells in the Permeabilization Buffer containing the anti-Foxp3 antibody and incubate for 30-60 minutes at room temperature in the dark.

-

Wash: Wash the cells twice with the Permeabilization Buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Gating Strategy: Gate on live, singlet, CD4+ cells and then analyze the expression of CD25 and Foxp3.

Visualizations

Signaling Pathway of AS2863619 in T Cell to Treg Conversion

References

AS2863619 Free Base: A Technical Guide to Its Role in STAT5 Activation and T Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 free base is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Emerging research has highlighted its significant role in immunomodulation, specifically in promoting the conversion of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[1] This process is critically linked to the activation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of AS2863619, focusing on its impact on STAT5 activation, and presents detailed experimental protocols for its investigation.

Mechanism of Action: CDK8/19 Inhibition and STAT5 Activation

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif, which leads to the inactivation of STAT5.[4] By inhibiting CDK8/19, AS2863619 prevents this inhibitory serine phosphorylation.

This selective inhibition leads to a significant enhancement of STAT5 activation, characterized by increased phosphorylation of a key tyrosine residue in the C-terminal domain. This activated, tyrosine-phosphorylated STAT5 can then translocate to the nucleus and bind to regulatory regions of target genes, most notably the Foxp3 gene. The subsequent expression of Foxp3 is a master regulator for the differentiation and function of Tregs.

The induction of Foxp3 by AS2863619 is independent of TGF-β but dependent on IL-2 and T-cell receptor (TCR) stimulation. This targeted mechanism allows for the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs, which have suppressive functions and can play a crucial role in controlling autoimmune diseases and inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

| Target | IC₅₀ (nM) |

| CDK8 | 0.61 |

| CDK19 | 4.28 |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

| Treatment Condition | STAT5 Serine Phosphorylation (PSP motif) | STAT5 Tyrosine Phosphorylation (C-terminal domain) |

| AS2863619 (1 µM, 22 hours) | ~40% of control | ~160% of control |

Signaling Pathway Diagram

Caption: AS2863619 inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and Foxp3 gene activation.

Experimental Protocols

In Vitro Kinase Assay for CDK8/19 Inhibition

This protocol is designed to determine the inhibitory activity of AS2863619 on recombinant CDK8/Cyclin C and CDK19/Cyclin C.

Materials:

-

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C

-

STAT5b (or a suitable peptide substrate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive assays

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare serial dilutions of AS2863619 in DMSO.

-

In a 96-well plate, add the kinase, substrate, and AS2863619 (or DMSO for control) to the kinase assay buffer.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction according to the assay kit manufacturer's instructions.

-

Detect the kinase activity (e.g., luminescence for ADP-Glo™).

-

Calculate the percent inhibition for each AS2863619 concentration and determine the IC₅₀ value.

Western Blot for STAT5 Phosphorylation

This protocol details the analysis of STAT5 serine and tyrosine phosphorylation in T cells treated with AS2863619.

Materials:

-

Mouse or human CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-phospho-STAT5 (Ser726/731), anti-total STAT5

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Isolate CD4+ T cells from mouse spleen or human peripheral blood.

-

Stimulate the cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies in the presence of IL-2 (e.g., 100 U/mL).

-

Treat the cells with AS2863619 (e.g., 1 µM) or DMSO for 22 hours.

-

Harvest and lyse the cells.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phospho-STAT5 levels to total STAT5.

Flow Cytometry for Foxp3 Expression

This protocol is for the detection of Foxp3 expression in T cells following treatment with AS2863619.

Materials:

-

Mouse or human CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-2

-

This compound

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3

-

Foxp3/Transcription Factor Staining Buffer Set

-

Flow cytometer

Procedure:

-

Culture CD4+ T cells with anti-CD3/CD28 stimulation and IL-2, in the presence of AS2863619 or DMSO for 3-5 days.

-

Harvest the cells and stain for surface markers (CD4, CD25).

-

Fix and permeabilize the cells using the Foxp3 staining buffer set according to the manufacturer's protocol.

-

Stain for intracellular Foxp3.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on CD4+ T cells and then determining the percentage of Foxp3+ cells within the CD4+ population.

Experimental Workflow Diagram

Caption: Workflow for investigating the effects of AS2863619 on T cell STAT5 signaling and differentiation.

Conclusion

This compound is a valuable research tool for studying the role of CDK8/19 in T cell biology and immunoregulation. Its ability to enhance STAT5 activation and promote the generation of Tregs opens up new avenues for therapeutic strategies in autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of AS2863619 and the broader implications of CDK8/19 inhibition in immunology and drug discovery.

References

TGF-β Independent Regulatory T Cell Conversion by AS2863619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and application of AS2863619, a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, for the conversion of conventional T cells (Tconv) into regulatory T cells (Tregs) independently of Transforming Growth Factor-β (TGF-β). This process holds significant therapeutic potential for various immunological diseases by enabling the generation of antigen-specific, functionally stable Tregs. This document provides an in-depth overview of the underlying signaling pathways, quantitative data on the compound's activity, and detailed experimental protocols for its use in vitro and in vivo.

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmune responses. The transcription factor Foxp3 is a key regulator of Treg development and function. While TGF-β is a well-known inducer of Foxp3 expression and Treg differentiation from naive T cells, this process is often hampered by pro-inflammatory cytokines and is less effective on effector or memory T cells. AS2863619 offers a novel approach to induce Foxp3 expression and generate Tregs in a TGF-β-independent manner, even in the presence of inflammatory mediators.[1][2] This compound facilitates the conversion of both naive and antigen-experienced effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs, highlighting its potential for therapeutic applications in autoimmunity and allergy.[1][2]

Mechanism of Action of AS2863619

AS2863619 is an orally active inhibitor of CDK8 and CDK19.[3] These kinases are components of the Mediator complex and act as negative regulators of Foxp3 expression in activated T cells. The mechanism of AS2863619-mediated Treg conversion is centered on the enhancement of STAT5 signaling, a critical pathway for Foxp3 induction.

The key steps are as follows:

-

Inhibition of CDK8/19: AS2863619 potently inhibits the kinase activity of CDK8 and CDK19.

-

Enhanced STAT5 Activation: In activated T cells, TCR and IL-2 signaling lead to the phosphorylation of STAT5 at a C-terminal tyrosine residue, which is essential for its activity. CDK8/19 counteracts this by phosphorylating STAT5 at a serine residue within a PSP motif, leading to its inactivation. AS2863619, by inhibiting CDK8/19, prevents this negative phosphorylation, thereby augmenting and sustaining the active, tyrosine-phosphorylated form of STAT5 in the nucleus.

-

Foxp3 Gene Induction: The enhanced levels of active STAT5 lead to its increased binding to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, and to a lesser extent, the promoter and CNS2 regions. This direct binding of STAT5 activates the transcription of Foxp3, driving the differentiation of Tconv cells into Tregs.

-

Induction of Treg Signature Genes: Beyond Foxp3, the enhanced STAT5 activity also promotes the expression of other genes crucial for Treg function, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This process is dependent on both T-cell receptor (TCR) and IL-2 stimulation but is independent of the TGF-β signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for AS2863619.

Table 1: In Vitro Inhibitory and Induction Activity of AS2863619

| Parameter | Target/Effect | Value | Reference |

| IC50 | CDK8 (cell-free assay) | 0.6099 nM | |

| IC50 | CDK19 (cell-free assay) | 4.277 nM | |

| EC50 | Foxp3 induction in Tconv cells | 32.5 nM |

Table 2: In Vivo Administration and Effects of AS2863619

| Animal Model | Dosage | Effect | Reference |

| DO11.10 TCR transgenic mice | 30 mg/kg (oral administration) | Induced Foxp3 in KJ1-26+ T cells | |

| Skin contact hypersensitivity model (mice) | 30 mg/kg (daily oral administration for 2 weeks) | Suppressed the secondary hypersensitivity response |

Signaling Pathway and Experimental Workflow Diagrams

AS2863619 Signaling Pathway

Caption: AS2863619 inhibits CDK8/19, enhancing STAT5 activation and inducing Foxp3 expression.

Experimental Workflow for In Vitro Treg Conversion

Caption: Workflow for in vitro Treg conversion using AS2863619.

Experimental Protocols

In Vitro Induction of Foxp3 in Mouse T Cells

This protocol is based on methodologies described in the literature.

Materials:

-

Naive CD4+ T cells (CD4+CD62L+CD44-) or effector/memory CD4+ T cells isolated from mouse spleen and lymph nodes.

-

Anti-CD3 and anti-CD28 monoclonal antibody-coated beads.

-

Recombinant mouse IL-2.

-

AS2863619 (dissolved in DMSO).

-

Complete RPMI-1640 medium.

-

Flow cytometry antibodies: anti-CD4, anti-Foxp3.

Protocol:

-

Isolate CD4+ T cells from single-cell suspensions of mouse spleen and lymph nodes using magnetic-activated cell sorting (MACS).

-

Plate 2 x 10^5 CD4+ T cells per well in a 96-well round-bottom plate.

-

Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

-

Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.

-

Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1 µM). A final concentration of 1 µM has been shown to be effective. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

-

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

In Vivo Induction of Foxp3 in Antigen-Specific T Cells

This protocol is a generalized representation based on in vivo studies.

Materials:

-

DO11.10 TCR transgenic mice (or other suitable antigen-specific TCR transgenic model).

-

Cognate peptide antigen (e.g., OVA323-339 for DO11.10 mice).

-

AS2863619 formulated for oral administration.

-

Flow cytometry antibodies: anti-CD4, anti-KJ1-26 (clonotypic antibody for DO11.10 TCR), anti-Foxp3.

Protocol:

-

Immunize DO11.10 mice with the cognate peptide antigen according to the desired experimental design.

-

Administer AS2863619 orally at a dose of 30 mg/kg daily. The vehicle used for formulation should be administered to the control group.

-

Continue the administration for the duration of the experiment (e.g., 7-14 days).

-

At the end of the treatment period, sacrifice the mice and isolate splenocytes and lymph node cells.

-

Prepare single-cell suspensions and stain for CD4, the clonotypic TCR marker (KJ1-26), and intracellular Foxp3.

-

Analyze the percentage of Foxp3+ cells within the antigen-specific (CD4+KJ1-26+) T cell population by flow cytometry.

Conclusion and Future Directions

AS2863619 represents a significant advancement in the field of Treg-based therapies. Its ability to induce Foxp3 and generate suppressive Tregs in a TGF-β-independent manner, particularly from effector and memory T cell populations, opens up new avenues for treating a wide range of immune-mediated diseases. The in vivo efficacy of AS2863619 in animal models of contact hypersensitivity and autoimmune disease further underscores its therapeutic potential.

Future research should focus on optimizing dosing and delivery strategies for clinical applications, further characterizing the long-term stability and function of AS2863619-induced Tregs, and exploring its synergistic potential with other immunomodulatory agents. The detailed mechanisms of epigenetic modifications in AS2863619-induced Tregs, particularly the acquisition of stable Treg-specific DNA hypomethylation in vivo, also warrant further investigation. This novel CDK8/19 inhibitor provides a powerful tool for both basic research into Treg biology and the development of next-generation immunotherapies.

References

- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]

The Discovery and Development of AS2863619: A CDK8/19 Inhibitor for Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS2863619 is a potent and selective, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] This compound has garnered significant interest within the immunology and drug development communities for its novel mechanism of action, which involves the induction of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs).[2][3] By promoting the conversion of conventional T cells into immunosuppressive Tregs, AS2863619 presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to AS2863619.

Introduction

Regulatory T cells are a critical component of the immune system, responsible for maintaining self-tolerance and suppressing excessive immune responses that can lead to autoimmune diseases. The transcription factor Foxp3 is essential for the development and function of Tregs. Therapeutic strategies aimed at increasing the number or function of Tregs are of great interest for treating immune-mediated disorders. AS2863619 was identified through chemical screening as a compound capable of inducing Foxp3 expression in conventional T cells (Tconvs), effectively converting them into induced Tregs (iTregs). This activity is achieved through the targeted inhibition of CDK8 and CDK19, members of the Mediator complex that play a role in transcriptional regulation.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition sets off a specific signaling cascade within T cells:

-

Inhibition of STAT5 Serine Phosphorylation : In activated T cells, CDK8 and CDK19 phosphorylate a serine residue in the PSP (pro-ser-pro) motif of Signal Transducer and Activator of Transcription 5 (STAT5). AS2863619 blocks this phosphorylation event.

-

Enhanced STAT5 Tyrosine Phosphorylation and Nuclear Retention : The inhibition of serine phosphorylation leads to an augmentation of tyrosine phosphorylation in the C-terminal domain of STAT5. This enhances the nuclear retention and activation of STAT5.

-

Activation of the Foxp3 Gene : Activated STAT5 binds to regulatory regions of the Foxp3 gene locus, leading to the induction of Foxp3 expression.

-

Conversion of Tconvs to iTregs : The expression of Foxp3 drives the differentiation of both naïve and effector/memory CD4+ and CD8+ T cells into functional Tregs with suppressive capabilities.

This mechanism is dependent on T-cell receptor (TCR) and IL-2 signaling but is notably independent of TGF-β, a cytokine commonly used to generate iTregs in vitro.

Quantitative Data

The following tables summarize the key quantitative data reported for AS2863619.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Target/Assay | Source |

| IC50 | 0.6099 nM | CDK8 (Cell-free assay) | |

| IC50 | 4.277 nM | CDK19 (Cell-free assay) | |

| EC50 | 32.5 nM | Foxp3 induction in Tconv cells | |

| STAT5 Serine Phosphorylation | ~40% suppression | Mouse CD4+ T cells (1 µM, 22 hours) | |

| STAT5 Tyrosine Phosphorylation | ~160% enhancement | Mouse CD4+ T cells (1 µM, 22 hours) |

Table 2: In Vivo Dosage and Administration

| Parameter | Value | Animal Model | Source |

| Dosage | 30 mg/kg | Mouse model of skin contact hypersensitivity | |

| Administration Route | Oral | Mouse models |

Experimental Protocols

Detailed, step-by-step experimental protocols for the initial discovery and characterization of AS2863619 are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies used.

In Vitro Treg Induction Assay

This assay is designed to assess the ability of AS2863619 to induce Foxp3 expression in T cells.

-

Cell Isolation : Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., DO11.10 TCR transgenic mice) or from human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture : T cells are cultured in 96-well plates.

-

T-Cell Activation : T cells are stimulated with anti-CD3 and anti-CD28 antibodies or with a specific antigen peptide in the presence of antigen-presenting cells (APCs) to provide TCR stimulation. IL-2 is also added to the culture medium.

-

Compound Treatment : AS2863619 is added to the cell cultures at various concentrations (e.g., 1 µM).

-

Incubation : Cells are incubated for a period of time (e.g., 22-44 hours).

-

Analysis : Foxp3 expression in the T cells is analyzed by flow cytometry using an anti-Foxp3 antibody.

In Vivo Skin Contact Hypersensitivity Model

This model is used to evaluate the in vivo efficacy of AS2863619 in an inflammatory disease setting.

-

Sensitization : Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), to an abdominal area.

-

Compound Administration : AS2863619 is administered orally to the mice, typically on a daily basis for a set period (e.g., 30 mg/kg daily for 2 weeks).

-

Elicitation : After the sensitization period, a lower concentration of the same hapten is applied to the ears of the mice to elicit an inflammatory response.

-

Measurement of Inflammation : The inflammatory response is quantified by measuring the degree of ear swelling.

-

Histological and Cellular Analysis : Ear tissue and regional lymph nodes can be collected for histological analysis of inflammatory cell infiltration and for flow cytometric analysis of T-cell populations (e.g., IFN-γ+ cells and Foxp3+ cells).

Visualizations

Signaling Pathway of AS2863619

Caption: Signaling pathway of AS2863619 in T cells.

Experimental Workflow for In Vivo Efficacy

References

- 1. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. immune-system-research.com [immune-system-research.com]

- 4. maizelslab.org [maizelslab.org]

Technical Guide: Chemical and Pharmacological Properties of AS2863619 Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical and pharmacological properties of AS2863619 free base, a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.

Core Chemical Properties

This compound is a small molecule with the chemical name 4-[1-(2-methyl-1H-benzimidazol-5-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine.[1] Its properties make it a subject of interest for research in immunology and oncology.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Solvent/Conditions | Source |

| Molecular Weight | 405.24 g/mol | N/A | [2] |

| IC₅₀ (CDK8) | 0.61 nM (free base) 0.6099 nM | Cell-free assay | [3][4] |

| IC₅₀ (CDK19) | 4.28 nM (free base) 4.277 nM | Cell-free assay | [3] |

| IC₅₀ (GSK-3β) | 63.06 nM | Not Specified | |

| Solubility | 81 mg/mL (199.88 mM) | Fresh DMSO | |

| 60 mg/mL (148.06 mM) | DMSO | ||

| 4 mg/mL | Ethanol | ||

| <1 mg/mL | Ethanol | ||

| 50 mg/mL | Water |

Mechanism of Action and Signaling Pathway

AS2863619 functions as a potent inhibitor of CDK8 and its paralog CDK19. Mechanistically, the inhibition of CDK8/19 by AS2863619 enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5). This enhanced STAT5 activity leads to the binding of phosphorylated STAT5 to regulatory regions of the Foxp3 gene, a master regulator of regulatory T cells (Tregs). Consequently, this promotes the expression of Foxp3, driving the conversion of conventional T cells (Tconv) and effector/memory T cells into Foxp3⁺ regulatory T cells. This induced Treg population plays a crucial role in immune tolerance and the suppression of inflammatory responses.

Experimental Protocols

This section details the methodologies for key experiments related to the chemical and pharmacological characterization of AS2863619.

Determination of IC₅₀ (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC₅₀) of AS2863619 against CDK8 and CDK19 can be determined using a cell-free in vitro kinase assay, such as a fluorescence-based or luminescence-based assay.

Principle: The assay measures the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. The presence of an inhibitor reduces this activity in a concentration-dependent manner.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor.

-

Prepare the kinase reaction buffer containing ATP, the kinase substrate (e.g., a peptide or protein), and the respective kinase (CDK8 or CDK19).

-

-

Assay Procedure:

-

In a multi-well plate, combine the kinase, substrate, and varying concentrations of AS2863619.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at an optimal temperature for a defined period.

-

Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Normalize the data with respect to controls (no inhibitor for 100% activity and a potent inhibitor or no enzyme for 0% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of AS2863619 in various solvents can be determined using the widely accepted shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Generalized Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter.

-

-

Quantification:

-

Determine the concentration of AS2863619 in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of AS2863619 can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

-

Sample Preparation:

-

Dissolve a known quantity of AS2863619 in a suitable solvent or co-solvent system.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Titrate the sample solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.

-

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Generalized Protocol:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube.

-

-

Measurement:

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Lipophilicity Determination (logP)

The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids (typically n-octanol and water). The logP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.

Generalized Protocol (Shake-Flask Method):

-

Partitioning:

-

Prepare a solution of AS2863619 in one of the phases (e.g., n-octanol).

-

Mix this with the second immiscible phase (e.g., water) in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of AS2863619 in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Chemical Stability Assessment

The chemical stability of AS2863619 is assessed to understand its degradation profile under various environmental conditions.

Principle: The compound is subjected to stress conditions (e.g., elevated temperature, humidity, light, and different pH values) over time. The amount of the parent compound remaining and the formation of degradation products are monitored using a stability-indicating analytical method.

Generalized Protocol:

-

Stress Conditions:

-

Store aliquots of AS2863619 (as a solid or in solution) under various conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated stability).

-

Expose samples to light (photostability).

-

Test stability in acidic, basic, and neutral aqueous solutions.

-

-

Sample Analysis:

-

At specified time points, analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.

-

-

Data Evaluation:

-

Quantify the amount of AS2863619 remaining and identify and quantify any major degradation products.

-

Determine the degradation rate and pathways.

-

References

AS2863619: A Potent CDK8/19 Inhibitor for the Advancement of Immune Tolerance Studies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It has emerged as a valuable pharmacological tool for investigating the mechanisms of immune tolerance. By selectively targeting CDK8/19, AS2863619 modulates the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor in the development and function of regulatory T cells (Tregs). This guide provides an in-depth overview of AS2863619, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in both in vitro and in vivo models of immune tolerance, and its potential applications in immunology research and therapeutic development.

Introduction to AS2863619 and Immune Tolerance

Immune tolerance is a fundamental process that prevents the immune system from mounting an attack against self-antigens, thus averting autoimmune diseases. Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are central players in establishing and maintaining immune tolerance.[1] Dysregulation of Treg function is implicated in a variety of autoimmune and inflammatory disorders. Consequently, therapeutic strategies aimed at enhancing Treg numbers and function are of significant interest.

AS2863619 has been identified as a potent inducer of Foxp3 expression, capable of converting conventional T cells (Tconvs) into Tregs.[2] This property makes it a powerful tool for studying the molecular pathways governing Treg differentiation and function, as well as for exploring potential therapeutic interventions for immune-related diseases.

Mechanism of Action

AS2863619 exerts its effects by inhibiting the kinase activity of CDK8 and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of T cell signaling, CDK8/19 have been shown to negatively regulate the activity of STAT5.

The proposed mechanism of action for AS2863619 in promoting Treg differentiation is as follows:

-

Inhibition of CDK8/19: AS2863619 binds to and inhibits the catalytic activity of CDK8 and CDK19.

-

Modulation of STAT5 Phosphorylation: Inhibition of CDK8/19 leads to a decrease in the serine phosphorylation of STAT5, while simultaneously enhancing its tyrosine phosphorylation.[2]

-

Enhanced STAT5 Activity: The altered phosphorylation state of STAT5 promotes its nuclear translocation and binding to the promoter and enhancer regions of the Foxp3 gene.

-

Foxp3 Induction: Increased STAT5 binding to the Foxp3 locus drives the expression of Foxp3, leading to the differentiation of Tconvs into Tregs.

This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a cytokine traditionally used for in vitro Treg generation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of AS2863619.

| Parameter | Value | Reference |

| IC50 for CDK8 | 0.61 nM | |

| IC50 for CDK19 | 4.28 nM | |

| EC50 for Foxp3 Induction in Tconv cells | 32.5 nM |

Table 1: In Vitro Potency of AS2863619

| Parameter | Condition | Effect | Reference |

| STAT5b Serine Phosphorylation | 1 µM AS2863619, 22 hours, mouse CD4+ T cells | ~40% of control | |

| STAT5b Tyrosine Phosphorylation | 1 µM AS2863619, 22 hours, mouse CD4+ T cells | ~160% of control |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation